molecular formula C23H23N7O2 B2856929 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone CAS No. 920415-87-8

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B2856929
CAS No.: 920415-87-8
M. Wt: 429.484
InChI Key: XJOVAUVVGQIXIN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazolopyrimidine, a piperazine, and a phenylethanone. Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . Piperazine is a common moiety in pharmaceuticals known for its versatile biological activities. Phenylethanone (also known as acetophenone) is a simple aromatic ketone.


Synthesis Analysis

While the specific synthesis for this compound isn’t available, triazolopyrimidines can generally be synthesized through click chemistry . Piperazine derivatives can be synthesized through various methods including the reaction of dihalides with ammonia .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the triazolopyrimidine could potentially undergo reactions at the triazole moiety .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of the piperazine could potentially increase its solubility in water .

Scientific Research Applications

Antimicrobial Applications

Compounds containing triazole and pyrimidine rings have been synthesized and evaluated for their antimicrobial properties. For example, novel 1,2,4-triazole derivatives have shown good or moderate activities against test microorganisms, highlighting the potential of similar structures in developing new antimicrobial agents (Bektaş et al., 2007).

Antagonist Activity for Neurological Disorders

Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with specific substituents have been prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity, demonstrating potential applications in treating neurological disorders, including depression and anxiety (Watanabe et al., 1992).

Imaging and Diagnostic Applications

Compounds with triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structures have been developed for mapping cerebral adenosine A2A receptors with PET imaging, indicative of their use in diagnosing and studying neurological conditions such as Parkinson's disease (Zhou et al., 2014).

Antihypertensive Agents

Derivatives incorporating morpholine, piperidine, or piperazine moieties into 1,2,4-triazolo[1,5-alpha]pyrimidines have been synthesized and evaluated for antihypertensive activity, showing promising results and demonstrating the potential of such compounds in cardiovascular research (Bayomi et al., 1999).

Properties

IUPAC Name

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-32-19-9-5-8-18(15-19)30-23-21(26-27-30)22(24-16-25-23)29-12-10-28(11-13-29)20(31)14-17-6-3-2-4-7-17/h2-9,15-16H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOVAUVVGQIXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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